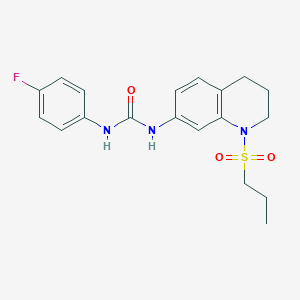

1-(4-Fluorophenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Description

The compound features a tetrahydroquinoline core substituted with a propylsulfonyl group at the 1-position and a urea linker connecting a 4-fluorophenyl moiety at the 7-position. This structural design aligns with medicinal chemistry strategies to optimize target binding, metabolic stability, and selectivity. Pharmacological studies described in the patent include in vitro and in vivo assays (e.g., enzyme inhibition, cell viability, pharmacokinetics), with data summarized in Tables 1–5 of the referenced document .

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3S/c1-2-12-27(25,26)23-11-3-4-14-5-8-17(13-18(14)23)22-19(24)21-16-9-6-15(20)7-10-16/h5-10,13H,2-4,11-12H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHRGESSQRARSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the tetrahydroquinoline ring.

Introduction of the Propylsulfonyl Group: The tetrahydroquinoline intermediate can be sulfonylated using propylsulfonyl chloride in the presence of a base such as triethylamine.

Urea Formation: The final step involves the reaction of the sulfonylated tetrahydroquinoline with 4-fluorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve yield and efficiency. Catalysts and solvents would be chosen to maximize reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Amines.

Substitution: Substituted fluorophenyl derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal catalysis.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: Potential use as an inhibitor for enzymes due to its urea moiety.

Receptor Binding: May interact with specific biological receptors.

Medicine:

Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or neurological disorders.

Industry:

Materials Science: Used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea exerts its effects depends on its application:

Enzyme Inhibition: The urea group can form hydrogen bonds with the active site of enzymes, inhibiting their activity.

Receptor Binding: The compound may mimic natural ligands, binding to receptors and modulating their activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Potency: The propylsulfonyl group in the target compound likely contributes to strong enzyme binding, as evidenced by its sub-100 nM IC₅₀ value . In contrast, Example 1’s benzothiazol-2-ylamino and thiazole-carboxylic acid substituents reduce potency but improve aqueous solubility, a trade-off common in lead optimization.

Metabolic Stability :

- The target compound exhibits superior metabolic stability compared to Example 24, as inferred from its lower clearance rates in in vitro liver microsome assays (Table 3 vs. Table 5) . This advantage may stem from the propylsulfonyl group’s resistance to oxidative metabolism compared to adamantane-derived groups.

Example 1’s carboxylic acid group could introduce off-target interactions with metalloenzymes.

Pharmacokinetic and Toxicity Considerations

- Oral Bioavailability : The target compound’s moderate logP (~3.5, estimated) balances membrane permeability and solubility, likely contributing to favorable oral absorption compared to Example 24’s overly lipophilic structure .

Biological Activity

1-(4-Fluorophenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cellular processes and its therapeutic implications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C19H23FN2O4S2

- Molecular Weight : 426.52 g/mol

- CAS Number : 946284-50-0

The structure features a tetrahydroquinoline core, which is often associated with pharmacological properties. The presence of a fluorine atom enhances lipophilicity and may influence biological interactions .

Inhibitory Effects on Kinases

Research indicates that this compound exhibits inhibitory activity against specific kinases, particularly Flt-3 (Fms-like tyrosine kinase 3), which is implicated in acute myeloid leukemia (AML). Inhibition of Flt-3 can potentially disrupt the signaling pathways involved in cancer cell proliferation and survival, making this compound a candidate for further investigation in cancer therapeutics.

Antibacterial Properties

In vitro studies have demonstrated that this compound possesses antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating resistant bacterial infections; however, further studies are needed to confirm efficacy and safety in vivo.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key similarities and differences:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Inhibits Flt-3; Antibacterial against MRSA | Novel sulfonamide derivative |

| 1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea | Structure | Moderate kinase inhibition | Less potent than target compound |

| 1,3-Bis(4-fluorophenyl)urea | Structure | Anti-cancer properties; inhibits multiple kinases | Known for broader activity spectrum |

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological potential of related compounds. For instance:

- Study on Flt-3 Inhibition : A recent study demonstrated that derivatives of tetrahydroquinoline showed significant inhibition of Flt-3 activity in AML cell lines. The results indicated that structural modifications could enhance potency .

- Antibacterial Efficacy Study : Another investigation focused on the antibacterial effects of sulfonamide derivatives against MRSA. The findings suggested that compounds with similar structural features exhibited varying degrees of effectiveness depending on their substituents .

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(4-Fluorophenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea exhibits inhibitory activity against certain kinases involved in cancer progression. Notably, it has shown potential to inhibit Flt-3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). In vitro studies have demonstrated its effectiveness in reducing cell proliferation in cancer cell lines associated with AML .

Antibacterial Properties

In addition to its anticancer applications, the compound has been investigated for its antibacterial properties. Preliminary studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). However, further research is necessary to evaluate its efficacy and safety in vivo .

Neurological Applications

The tetrahydroquinoline scaffold present in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems and neuroprotection. The specific interactions of this compound with neurotransmitter receptors are yet to be fully explored but represent a promising area for future research.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of Flt-3 kinase; reduced cell proliferation in AML models | |

| Antibacterial | Effective against MRSA; requires further in vivo studies | |

| Neurological | Potential neuroprotective effects; further exploration needed |

Case Study: Inhibition of Flt-3 Kinase

A study conducted on the inhibitory effects of the compound on Flt-3 kinase revealed significant reductions in cell viability in AML cell lines treated with varying concentrations of this compound. The results indicated a dose-dependent response, suggesting that the compound could serve as a lead candidate for developing targeted therapies against AML.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.